3-Bromo-6-fluorobenzo[b]thiophene
Description
Properties
Molecular Formula |
C8H4BrFS |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
3-bromo-6-fluoro-1-benzothiophene |
InChI |
InChI=1S/C8H4BrFS/c9-7-4-11-8-3-5(10)1-2-6(7)8/h1-4H |
InChI Key |
UDBJEIDDEAAXHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SC=C2Br |
Origin of Product |
United States |
Preparation Methods
Direct Halogenation of Benzo[b]thiophene Derivatives
One classical approach to prepare halogenated benzo[b]thiophenes involves direct electrophilic bromination of pre-functionalized benzo[b]thiophene substrates. For 3-bromo substitution, regioselective bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical conditions.
Example method : Starting from 6-fluorobenzo[b]thiophene, bromination with N-bromosuccinimide in the presence of benzoyl peroxide as a radical initiator and under UV irradiation or thermal conditions leads to selective bromination at the 3-position. The reaction is typically carried out in a nonpolar solvent such as n-heptane or petroleum ether, heated to reflux with continuous stirring for several hours (4–6 h) to ensure complete conversion.
| Parameter | Details |
|---|---|
| Starting material | 6-Fluorobenzo[b]thiophene |
| Brominating agent | N-Bromosuccinimide (NBS) |
| Radical initiator | Benzoyl peroxide |
| Solvent | n-Heptane or petroleum ether |
| Temperature | Reflux (~98 °C for n-heptane) |
| Reaction time | 4–6 hours |
| Yield | Moderate to good (typically 60–90%) |
| Purification | Filtration, washing with petroleum ether |
This method is adapted from a closely related synthesis of 3-bromomethyl-7-chlorobenzo[b]thiophene, which demonstrated the efficacy of NBS bromination with benzoyl peroxide initiation under reflux in n-heptane, yielding the monobromo product selectively with minimal dibromo or tribromo byproducts.
Cyclization of Alkynyl Thioanisole Precursors
An alternative synthetic route involves the cyclization of alkynyl thioanisole derivatives bearing appropriate substituents to form the benzo[b]thiophene core with halogen substitution.
Method outline : Alkynyl thioanisole substrates substituted with fluorine on the aromatic ring are treated with sodium bromide under oxidative cyclization conditions to form this compound derivatives.
| Parameter | Details |
|---|---|
| Starting material | Alkynyl thioanisole derivative |
| Halide source | Sodium bromide |
| Cyclization conditions | Mild heating or room temperature |
| Yield | High (above 90%) |
| Notes | Reaction proceeds smoothly with high regioselectivity |
This approach was reported in the synthesis of 3-bromo benzo[b]thiophenes substituted at various positions, demonstrating high yields and regioselectivity, suitable for preparing 3-bromo-6-fluoro derivatives as well.
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Radical bromination with NBS | 6-Fluorobenzo[b]thiophene | NBS, benzoyl peroxide, n-heptane reflux | 60–90 | Direct, regioselective bromination at C3 |
| Cyclization of alkynyl thioanisole | Alkynyl thioanisole derivative | Sodium bromide, mild heating | >90 | High regioselectivity, one-step cyclization |
| Amide coupling and functionalization | Halogenated benzo[b]thiophene acid | EDC·HCl, DMAP, CH2Cl2, rt | 40–60 | For derivative synthesis, not direct route |
Analytical and Characterization Data
The products from these preparations are typically characterized by:
Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm substitution patterns and purity. For example, ^13C NMR shows characteristic coupling constants for carbons adjacent to fluorine (large J_CF coupling ~240 Hz), confirming fluorine substitution.
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with monobromo-monofluoro benzo[b]thiophene derivatives.
High-Performance Liquid Chromatography (HPLC) : Used to assess purity, often achieving >98% purity in optimized reactions.
Melting point and physical state : Products are isolated as white or light yellow powders with melting points consistent with literature values.
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophene, 3-bromo-6-fluoro- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include piperidine and other nucleophiles.
Coupling Reactions: Reagents include boronic acids and palladium catalysts.
Major Products:
Substitution Reactions: Products include substituted benzo[b]thiophenes with various functional groups.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
Benzo[b]thiophene, 3-bromo-6-fluoro- has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[b]thiophene, 3-bromo-6-fluoro- depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, benzothiophene derivatives can act as inhibitors of specific enzymes involved in disease pathways . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula : C₈H₄BrFS (derived from benzo[b]thiophene, C₈H₆S, with Br and F substitutions).
- Molecular Weight : 229.09 g/mol (calculated).
- Substituents : Bromine (electron-withdrawing) at position 3 and fluorine (electronegative) at position 4.
These modifications influence reactivity, solubility, and interactions with biological targets, making it a candidate for drug discovery and material science .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 3-Bromo-6-fluorobenzo[b]thiophene with structurally related compounds:
Key Observations :
- Substituent Position : Bromine at position 3 (as in 3-Bromobenzo[b]thiophene) is common in intermediates for annulation reactions , while fluorine at position 6 may improve metabolic stability .
- Ring System: Thieno[3,2-b]thiophene derivatives (e.g., 3-Bromo-6-iodothieno[3,2-b]thiophene) exhibit distinct electronic properties due to fused thiophene rings, influencing applications in materials science .
- Biological Activity: Spirocyclic and amino-substituted derivatives (e.g., ) demonstrate targeted pharmacological effects, whereas halogenated analogs like this compound may offer broader reactivity for drug derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
